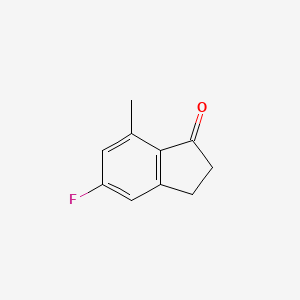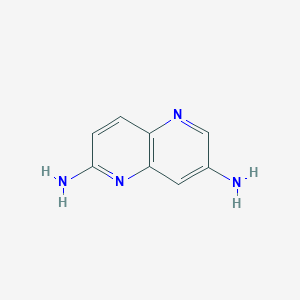
3-Aminochroman-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminochroman-8-ol is a chemical compound with the molecular formula C9H11NO2 It is a derivative of chroman, featuring an amino group at the third position and a hydroxyl group at the eighth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Aminochroman-8-ol can be synthesized through various methods. One effective approach involves the enzymatic reductive amination of 3-chromanone with a primary amine. This method employs metagenomic imine reductases (IREDs) as biocatalysts, which provide high yields and enantiocomplementary selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes. The use of biocatalysts like IREDs allows for efficient and selective synthesis, making it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminochroman-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
3-Aminochroman-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Aminochroman-8-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through its ability to bind to active sites or receptor domains, thereby modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminotetralin: Another compound with a similar structure, featuring an amino group on a tetralin ring.
3-Aminochroman: Lacks the hydroxyl group at the eighth position.
Uniqueness
3-Aminochroman-8-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-amino-3,4-dihydro-2H-chromen-8-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-3,7,11H,4-5,10H2 |
Clave InChI |
VPECWJIAFIJTSA-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C1C=CC=C2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)


![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)




![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B11917355.png)

